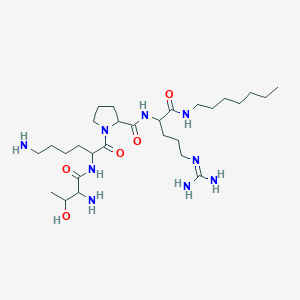
Tuftsinyl-n-heptylamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Tuftsinyl-n-heptylamide is a peptide compound that has gained significant attention in scientific research for its potential therapeutic applications. This peptide is synthesized by combining tuftsin, a tetrapeptide, with n-heptylamine, a long-chain alkylamine. Tuftsinyl-n-heptylamide has been studied extensively for its mechanism of action and biochemical and physiological effects. In
Mecanismo De Acción
The mechanism of action of tuftsinyl-n-heptylamide is not fully understood. However, studies have shown that this compound can modulate the immune system by enhancing the activity of macrophages and natural killer cells. Tuftsinyl-n-heptylamide has also been shown to inhibit the production of pro-inflammatory cytokines, such as interleukin-1β (IL-1β) and tumor necrosis factor-α (TNF-α). These effects are thought to be mediated through the interaction of tuftsinyl-n-heptylamide with specific receptors on immune cells.
Efectos Bioquímicos Y Fisiológicos
Tuftsinyl-n-heptylamide has been shown to have several biochemical and physiological effects. This compound can enhance the phagocytic activity of macrophages, which are important immune cells that engulf and destroy foreign invaders, such as bacteria and viruses. Tuftsinyl-n-heptylamide has also been shown to increase the production of nitric oxide (NO) by macrophages, which is an important signaling molecule that regulates various physiological processes, such as vasodilation and neurotransmission. Additionally, tuftsinyl-n-heptylamide has been shown to stimulate the proliferation and differentiation of stem cells, which are important for tissue regeneration and repair.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
Tuftsinyl-n-heptylamide has several advantages for lab experiments. This compound is relatively easy to synthesize and can be obtained in large quantities. It is also stable under physiological conditions and can be stored for extended periods of time. However, tuftsinyl-n-heptylamide has some limitations for lab experiments. This compound can be difficult to purify, and its purity can affect its biological activity. Additionally, tuftsinyl-n-heptylamide can be expensive, which can limit its use in some experiments.
Direcciones Futuras
There are several future directions for the study of tuftsinyl-n-heptylamide. One direction is to further investigate its mechanism of action and its interactions with specific receptors on immune cells. Another direction is to explore its potential therapeutic applications in the treatment of various diseases, such as cancer, autoimmune disorders, and infectious diseases. Additionally, future studies could focus on optimizing the synthesis method of tuftsinyl-n-heptylamide to improve its purity and biological activity.
Métodos De Síntesis
Tuftsinyl-n-heptylamide is synthesized by combining tuftsin and n-heptylamine through a chemical reaction. Tuftsin is a tetrapeptide that is composed of four amino acids: threonine, lysine, proline, and arginine. N-heptylamine is a long-chain alkylamine that contains seven carbon atoms. The reaction between tuftsin and n-heptylamine is carried out in the presence of a coupling agent, such as N,N'-dicyclohexylcarbodiimide (DCC), and a catalyst, such as 4-dimethylaminopyridine (DMAP).
Aplicaciones Científicas De Investigación
Tuftsinyl-n-heptylamide has been studied extensively for its potential therapeutic applications. This compound has been shown to have immunomodulatory and anti-inflammatory effects. It has also been studied for its potential to enhance wound healing and tissue regeneration. Tuftsinyl-n-heptylamide has been tested in animal models for its efficacy in treating various diseases, such as cancer, autoimmune disorders, and infectious diseases.
Propiedades
Número CAS |
144022-55-9 |
|---|---|
Nombre del producto |
Tuftsinyl-n-heptylamide |
Fórmula molecular |
C28H55N9O5 |
Peso molecular |
597.8 g/mol |
Nombre IUPAC |
1-[6-amino-2-[(2-amino-3-hydroxybutanoyl)amino]hexanoyl]-N-[5-(diaminomethylideneamino)-1-(heptylamino)-1-oxopentan-2-yl]pyrrolidine-2-carboxamide |
InChI |
InChI=1S/C28H55N9O5/c1-3-4-5-6-9-16-33-24(39)20(13-10-17-34-28(31)32)35-25(40)22-14-11-18-37(22)27(42)21(12-7-8-15-29)36-26(41)23(30)19(2)38/h19-23,38H,3-18,29-30H2,1-2H3,(H,33,39)(H,35,40)(H,36,41)(H4,31,32,34) |
Clave InChI |
WWGDKASQHBJZSA-UHFFFAOYSA-N |
SMILES |
CCCCCCCNC(=O)C(CCCN=C(N)N)NC(=O)C1CCCN1C(=O)C(CCCCN)NC(=O)C(C(C)O)N |
SMILES canónico |
CCCCCCCNC(=O)C(CCCN=C(N)N)NC(=O)C1CCCN1C(=O)C(CCCCN)NC(=O)C(C(C)O)N |
Secuencia |
XKPR |
Sinónimos |
tuftsin-n-heptylamide tuftsinyl-n-heptylamide |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![[4-(Acetyloxy)-1,3-dioxolan-2-YL]methyl benzoate](/img/structure/B134684.png)
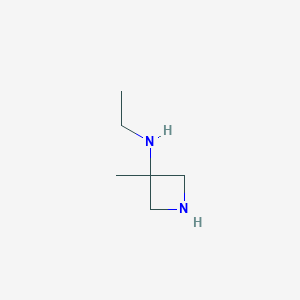
![(3S,4S)-3,4-bis[(3-methoxyphenyl)methyl]oxolan-2-one](/img/structure/B134697.png)
![4-[(3-Methoxyphenyl)methyl]oxolan-2-one](/img/structure/B134698.png)
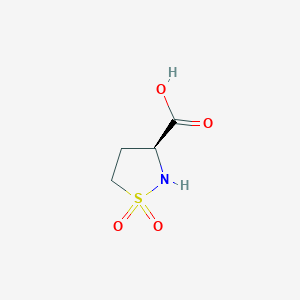
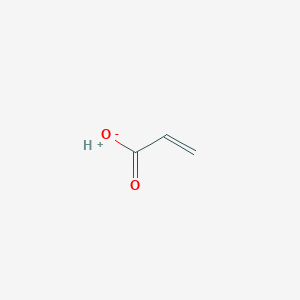
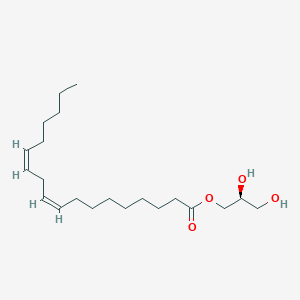
![(1R,15S,16R)-9,10,26-Trimethoxy-15,31-dimethyl-15-oxido-7,24,34-trioxa-31-aza-15-azoniaoctacyclo[19.10.3.23,6.18,12.118,22.025,33.028,32.016,36]octatriaconta-3(38),4,6(37),8(36),9,11,18(35),19,21,25,27,32-dodecaene](/img/structure/B134707.png)
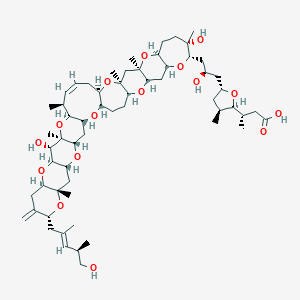
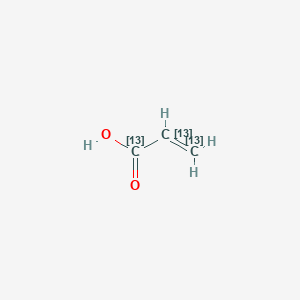
![2-[(3-Methoxyphenyl)methyl]propane-1,3-diol](/img/structure/B134710.png)
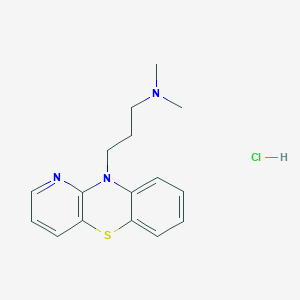
![2-(3,5-Dimethylphenyl)[1,3]oxazolo[4,5-b]pyridine](/img/structure/B134714.png)
![2-[(3-Methoxyphenyl)methyl]-propanedioic Acid 1,3-Diethyl Ester](/img/structure/B134722.png)